1-Methoxy-1-oxoheptan-2-yl benzoate
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Overview
Description
1-Methoxy-1-oxoheptan-2-yl benzoate is an organic compound with a molecular formula of C15H20O4. It is a benzoate ester, which means it is derived from benzoic acid and an alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-1-oxoheptan-2-yl benzoate typically involves the esterification of benzoic acid with 1-methoxy-1-oxoheptan-2-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-1-oxoheptan-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
1-Methoxy-1-oxoheptan-2-yl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-1-oxoheptan-2-yl benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methoxy-1-oxoheptan-2-yl benzoate can be compared with other similar compounds, such as:
Methyl 4-(1-Methoxy-1-oxopropan-2-yl)benzoate: Similar in structure but with a shorter alkyl chain.
Ethyl benzoate: Lacks the methoxy and oxo groups, making it less reactive in certain chemical reactions.
Benzyl benzoate: Contains a benzyl group instead of the methoxy-oxoheptan group, leading to different chemical properties and applications.
Properties
CAS No. |
87532-09-0 |
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Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1-methoxy-1-oxoheptan-2-yl) benzoate |
InChI |
InChI=1S/C15H20O4/c1-3-4-6-11-13(15(17)18-2)19-14(16)12-9-7-5-8-10-12/h5,7-10,13H,3-4,6,11H2,1-2H3 |
InChI Key |
LWCAWKZZWAHTME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)OC)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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